
(2-(Pyrrolidin-1-yl)ethyl)alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Pyrrolidin-1-yl)ethyl)alanine is an organic compound that features a pyrrolidine ring attached to an alanine backbone via an ethyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyrrolidin-1-yl)ethyl)alanine typically involves the reaction of pyrrolidine with an appropriate alanine derivative. One common method includes the use of N-protected alanine, which undergoes nucleophilic substitution with pyrrolidine in the presence of a suitable base. The reaction conditions often involve solvents such as dichloromethane or ethyl acetate and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions: (2-(Pyrrolidin-1-yl)ethyl)alanine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the alanine backbone.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring or the ethyl linker.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can yield pyrrolidinone derivatives, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
(2-(Pyrrolidin-1-yl)ethyl)alanine has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2-(Pyrrolidin-1-yl)ethyl)alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a precursor to many bioactive compounds.
Pyrrolidinone: An oxidized form of pyrrolidine with applications in medicinal chemistry.
Proline: A naturally occurring amino acid with a pyrrolidine ring, similar in structure to (2-(Pyrrolidin-1-yl)ethyl)alanine.
Uniqueness: this compound is unique due to its combination of a pyrrolidine ring and an alanine backbone, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H18N2O2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2-(2-pyrrolidin-1-ylethylamino)propanoic acid |
InChI |
InChI=1S/C9H18N2O2/c1-8(9(12)13)10-4-7-11-5-2-3-6-11/h8,10H,2-7H2,1H3,(H,12,13) |
Clé InChI |
PUJZOASNTWAQIB-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)NCCN1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13570068.png)
![2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B13570073.png)
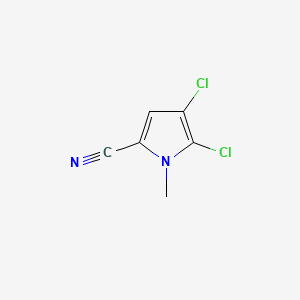
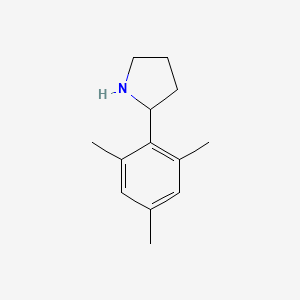
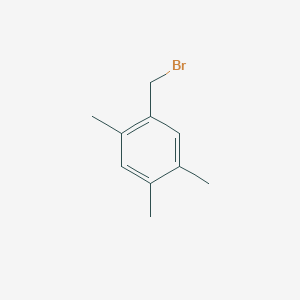
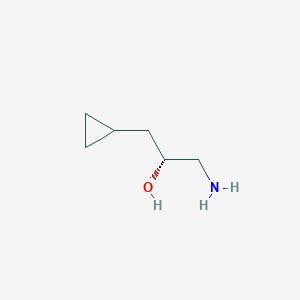
![(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid](/img/structure/B13570107.png)
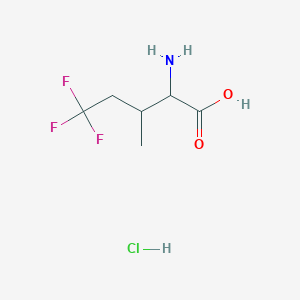
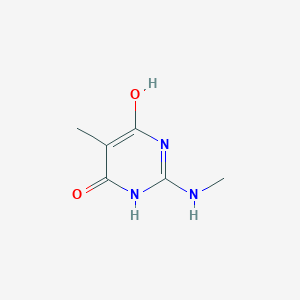
![Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13570118.png)
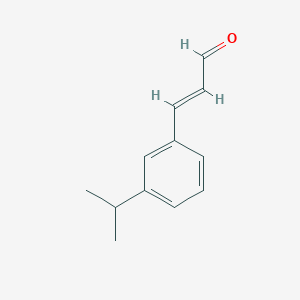

![Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13570134.png)

